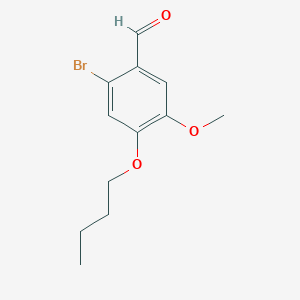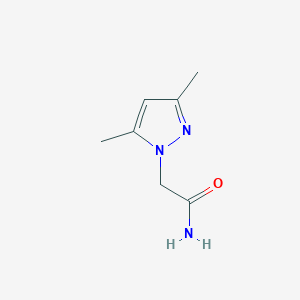
2-(4-Bromo-2,5-dichlorophenoxy)acetic acid
Descripción general
Descripción
2-(4-Bromo-2,5-dichlorophenoxy)acetic acid is an organic compound with the molecular formula C8H5BrCl2O3. It is a derivative of phenoxyacetic acid, characterized by the presence of bromine and chlorine atoms on the phenyl ring.
Métodos De Preparación
The synthesis of 2-(4-Bromo-2,5-dichlorophenoxy)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,5-dichlorophenol and chloroacetic acid.
Reaction Conditions: The phenol is first treated with a base, such as sodium hydroxide, to form the phenoxide ion.
Industrial Production: On an industrial scale, the reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
2-(4-Bromo-2,5-dichlorophenoxy)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions but can include various substituted phenoxyacetic acids.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2,5-dichlorophenoxy)acetic acid has several applications in scientific research:
Plant Growth Regulation: It is used to study the effects of synthetic auxins on plant growth and development.
Herbicidal Effects: The compound is investigated for its potential as a herbicide, particularly in controlling broadleaf weeds.
Biological Studies: Researchers use it to explore its interactions with various biological systems and its potential therapeutic applications.
Industrial Applications: It is also used in the synthesis of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2,5-dichlorophenoxy)acetic acid involves its role as a synthetic auxin. It mimics the natural plant hormone indoleacetic acid (IAA), leading to uncontrolled growth in plants. This uncontrolled growth ultimately results in the death of the plant, making it effective as a herbicide . The compound interacts with auxin receptors and disrupts normal cellular processes, leading to the observed effects .
Comparación Con Compuestos Similares
2-(4-Bromo-2,5-dichlorophenoxy)acetic acid can be compared with other phenoxyacetic acid derivatives:
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with similar auxin-mimicking properties.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another herbicide with a similar mechanism of action but different toxicity profile.
Mecoprop: A phenoxy herbicide with an additional methyl group, leading to different biological activity.
These comparisons highlight the unique properties of this compound, particularly its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity.
Propiedades
IUPAC Name |
2-(4-bromo-2,5-dichlorophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDOQQXNCCOEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















